molecular formula C9H5ClO2S B181881 3-Chlorobenzo[b]thiophene-2-carboxylic acid CAS No. 21211-22-3

3-Chlorobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B181881
CAS No.: 21211-22-3
M. Wt: 212.65 g/mol
InChI Key: HJTMIYKPPPYDRJ-UHFFFAOYSA-N
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Preparation Methods

3-Chlorobenzo[b]thiophene-2-carboxylic acid can be prepared by reacting benzo[b]thiophene with chlorobenzene. The specific method involves reacting benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . Industrial production methods typically follow similar synthetic routes, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

(b) Esterification

CBTCA undergoes esterification with methanol or isopropanol under acidic conditions to produce methyl or isopropyl esters, which are intermediates in drug synthesis .

Decarboxylative Coupling Reactions

CBTCA participates in palladium-catalyzed decarboxylative Heck couplings for regioselective alkenylation :

Reaction Mechanism

  • Decarboxylation : AgCl stabilizes the transition state, enabling CO₂ elimination.
  • Alkenylation : Styrene derivatives couple at the C3 position of the benzo[b]thiophene core.
Substrate Catalyst System Solvent Yield
StyrenePdCl₂/Ag₂CO₃DMSO/DMF75%
4-MethoxystyrenePdCl₂/Ag₂CO₃DMSO/DMF68%

Key Insight : The Cl substituent reduces π-π interactions, facilitating decarboxylation .

Chlorination and Oxidation Pathways

CBTCA undergoes selective chlorination and oxidation under controlled conditions:

(a) C3-Chlorination

Sodium hypochlorite (NaOCl) introduces additional Cl at the C3 position via a hypochlorous acidium intermediate :

  • Mechanism : DFT calculations reveal three transition states, with the rate-determining step involving hypochlorous acidium ion formation .
Conditions Product Yield
NaOCl, CH₃CN, 0°C3,3-Dichlorobenzo[b]thiophene72%

(b) Oxidation to Sulfones

Competing oxidation at the sulfur atom occurs at room temperature, forming sulfone derivatives .

Biological Derivatives

CBTCA derivatives exhibit pharmacological activity:

(a) Antiallergy Agents

Reaction with 5-aminotetrazole produces 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-benzo[b]thiophene-2-carboxamide , a sodium salt with antiallergy properties .

Theoretical Insights

  • Decarboxylation Energy Barrier : Cl substitution lowers activation energy by stabilizing the transition state via reduced π-π interactions .
  • Oxidative Pathways : Sulfur oxidation is kinetically favored over chlorination at higher temperatures .

Scientific Research Applications

Synthetic Applications

3-Chlorobenzo[b]thiophene-2-carboxylic acid serves as a key building block in the synthesis of various derivatives. Notable synthetic applications include:

  • Synthesis of Thiadiazole Derivatives : The compound can be utilized to synthesize 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine through condensation with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) .
  • Formation of Benzothiazole Derivatives : It can react with 2-amino-5-methylbenzoic acid to yield 2-benzo[b]thiophen-2-yl-6-methylbenzo[d][1,3]oxazi-4-one using carbonyl diimidazole as a coupling agent .

Biological Evaluations

Recent studies have highlighted the biological significance of this compound derivatives:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anticancer Properties : Some studies have suggested that compounds derived from this compound show cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Reaction Mechanisms and Catalysis

The compound has been employed in palladium-catalyzed reactions, particularly in decarboxylative alkenylation processes:

  • Decarboxylative Heck-type Coupling : This reaction involves the coupling of this compound with styrenes under palladium catalysis, yielding diverse benzo[b]thiophene products. The presence of the chlorine substituent enhances the reactivity and stability of the transition state during the reaction .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing new antimicrobial agents derived from this compound demonstrated that modifications at various positions on the benzothiophene ring significantly influenced biological activity. The synthesized compounds were evaluated against several bacterial strains and showed promising results.

Case Study 2: Anticancer Activity Assessment

Another research effort investigated the anticancer properties of derivatives synthesized from this compound. The derivatives were tested on human cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics.

Summary Table of Applications

Application AreaDescriptionKey Findings
Synthetic ChemistryBuilding block for various organic compoundsUsed in thiadiazole and benzothiazole synthesis
Biological ActivityPotential antimicrobial and anticancer propertiesExhibits significant activity against bacteria and cancer cell lines
Catalytic ReactionsInvolved in palladium-catalyzed decarboxylative reactionsEnhances reactivity in Heck-type coupling reactions

Mechanism of Action

The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of the chlorine atom and the carboxylic acid group. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new compounds with desired properties .

Comparison with Similar Compounds

3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and applications. The presence of the chlorine atom in this compound makes it unique in terms of its reactivity and the types of reactions it can undergo.

Biological Activity

3-Chlorobenzo[b]thiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H5ClO2SC_9H_5ClO_2S, with a molecular weight of 212.65 g/mol. The compound features a chlorinated benzo[b]thiophene core, which is significant for its biological activity.

Synthesis Pathways

Several synthetic routes have been developed for the preparation of this compound. Notably, it can be synthesized via:

  • Condensation Reactions : The compound can be synthesized through condensation with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) to yield derivatives like 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazole .
  • Decarboxylative Cross-Coupling : A palladium-catalyzed reaction has been optimized for the decarboxylative alkenylation of this acid, which allows for the formation of various substituted benzo[b]thiophenes .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds derived from this acid have been screened against Staphylococcus aureus , leading to the identification of several active derivatives . The structural modifications on the benzo[b]thiophene nucleus have shown to enhance antibacterial efficacy.

Anticancer Activity

Studies have highlighted the potential anticancer properties of this compound. Certain derivatives have been tested for their ability to inhibit cancer cell proliferation. For example, compounds with specific substitutions on the thiophene ring demonstrated cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve the induction of apoptosis .

Inhibition of Enzymatic Activity

The compound has been evaluated as an inhibitor of serine proteases, particularly Factor Xa, which is crucial in the coagulation pathway. This inhibition suggests potential applications in anticoagulant therapy .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusActive against multiple strains
AnticancerVarious cancer cell linesInduced apoptosis
Enzyme InhibitionFactor XaSignificant inhibitory effect

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Chlorobenzo[b]thiophene-2-carboxylic acid, and how do they compare in terms of yield and purity?

The compound is synthesized via three main routes:

  • Schmidt Reaction : Uses amine reagents with 2-chlorobenzoic acid in organic solvents under basic conditions. Yields depend on reagent stoichiometry and solvent choice.
  • Nitration : Involves sodium nitrate and acetic anhydride in acetonitrile, producing sodium acetate as a byproduct. Requires careful purification to isolate the target compound.
  • Halogenation : Utilizes chlorine gas or sulfuryl chloride in dichloromethane. High reactivity of Cl₂ necessitates stringent safety protocols.

Optimization Criteria : The Schmidt reaction offers moderate yields (60–75%) with high purity, while halogenation achieves higher yields (80–90%) but generates more hazardous byproducts. Nitration is less favored due to lower efficiency (50–60%) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Key safety measures include:

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Glove compatibility must be verified against solvent permeability .
  • Ventilation : Use fume hoods to minimize inhalation exposure, especially during halogenation or reactions releasing volatile byproducts .
  • Waste Disposal : Avoid environmental contamination; collect halogenated byproducts separately for specialized disposal .

Q. How is the crystal structure of this compound determined, and which software tools are standard?

X-ray crystallography is the primary method. The SHELX system (e.g., SHELXL for refinement) is widely used due to its robustness in handling small-molecule data. Key steps include:

  • Data collection with high-resolution detectors.
  • Structure solution via direct methods (SHELXS/SHELXD) and refinement with SHELXL, which accommodates twinned or high-resolution datasets .

Advanced Research Questions

Q. How does the Cl substituent influence the reactivity of this compound in palladium-catalyzed decarboxylative coupling?

The Cl substituent reduces π-π interactions between the benzo[b]thiophene ring and catalytic intermediates, facilitating decarboxylation. AgCl (generated in situ) π-coordinates with the carboxyl oxygen, lowering the energy barrier for CO₂ dissociation. This synergy enables regioselective Heck coupling with styrenes, forming functionalized benzo[b]thiophenes .

Q. What role does this compound play in epigenetic drug development, particularly for HDAC inhibition?

The compound serves as a precursor for hydroxamic acid derivatives (e.g., J1075), which inhibit histone deacetylase 8 (HDAC8) . Synthesis involves:

Ring Closure : Thionyl chloride converts cinnamic acid derivatives to 3-chlorobenzo[b]thiophene-2-carbonyl chloride.

Hydroxamic Acid Formation : Reaction with hydroxylamine yields J1075, a potent HDAC8 inhibitor with implications in cancer therapy .

Q. How can computational methods resolve contradictions in the biological activity of structurally similar derivatives (e.g., 3,6-dichloro analogs)?

Density Functional Theory (DFT) studies reveal that electronic effects and steric hindrance from substituents modulate binding affinities. For example:

  • The 3,6-dichloro derivative (BT2) enhances branched-chain ketoacid dehydrogenase (BCKDH) activity, improving insulin sensitivity.
  • Substituent positioning affects metabolic pathways, explaining divergent outcomes in in vitro vs. in vivo models .

Q. What strategies mitigate byproduct formation during the synthesis of this compound via cyclization reactions?

Byproduct management includes:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce side reactions during cyclization of cinnamic acid derivatives.
  • Catalytic Additives : Pyridine or AgNO₃ minimizes undesired polymerization by stabilizing reactive intermediates .

Q. How does the compound's stability under varying pH and temperature conditions impact its storage and experimental use?

Stability studies indicate:

  • pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 9) via hydrolysis of the carboxylic acid group.
  • Thermal Stability : Stable up to 150°C in inert atmospheres. Storage at 4°C in desiccated environments is recommended .

Q. What analytical techniques are most effective for purity assessment and impurity profiling?

  • HPLC-MS : Detects trace impurities (e.g., chlorinated byproducts) with a detection limit of <0.1%.
  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic shifts for the Cl and carboxyl groups .

Q. How can synthetic routes be adapted for isotopic labeling (e.g., ¹³C or ²H) to facilitate pharmacokinetic studies?

  • Isotope Introduction : Use ¹³C-labeled sodium cyanide in the Schmidt reaction or deuterated solvents (e.g., D₂O) during carboxylation.
  • Challenges : Labeling at the 2-carboxyl position requires protecting group strategies to prevent isotopic exchange .

Properties

IUPAC Name

3-chloro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5ClO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTMIYKPPPYDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308665
Record name 3-Chlorobenzo[b]thiophene-2-carboxylic acid
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Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21211-22-3
Record name 3-Chlorobenzo[b]thiophene-2-carboxylic acid
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Record name 3-chloro-1-benzothiophene-2-carboxylic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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